2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
WAY-271413 is a chemical compound known for its role as an inhibitor of glycogen synthase kinase-3 beta. This enzyme is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition of glycogen synthase kinase-3 beta has been linked to potential therapeutic applications in diseases such as Alzheimer’s disease, diabetes, and cancer .
Mechanism of Action
Target of Action
The primary target of the compound GSK-3beta inhibitor 11, also known as 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, is the enzyme Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved multifunctional serine/threonine protein kinase that plays a central role in a wide variety of cellular processes .
Mode of Action
GSK-3beta inhibitor 11 interacts with its target by inhibiting the activity of GSK-3. This inhibition is achieved by the compound binding to the active site of the enzyme, preventing it from phosphorylating its substrates . This results in the attenuation of the signaling pathway in which GSK-3 is involved .
Biochemical Pathways
The inhibition of GSK-3 by GSK-3beta inhibitor 11 affects multiple key cell-signaling pathways. For instance, when the Wnt ligand is present, it inhibits GSK-3β on the target cell, which suppresses β-catenin phosphorylation and makes it stable in the cytoplasm . This leads to changes in gene expression and cellular responses .
Pharmacokinetics
The compound’s ability to inhibit gsk-3 suggests that it can penetrate cell membranes to reach its intracellular target
Result of Action
The inhibition of GSK-3 by GSK-3beta inhibitor 11 has several molecular and cellular effects. For example, GSK-3 inhibition reduces apoptosis, attenuates inflammation, modulates axon and dendrite growth and repair, and regulates synaptic plasticity . Moreover, GSK-3 is a central regulator of programmed cell death protein-1 (PD-1) expression, and GSK-3 inhibition may downregulate PD-1 and enhance CD8+ cytolytic T cell (CTL) function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GSK-3beta inhibitor 11. For instance, the presence of other signaling molecules, such as the Wnt ligand, can affect the compound’s ability to inhibit GSK-3 Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment
Biochemical Analysis
Biochemical Properties
GSK-3beta inhibitor 11 interacts with the GSK-3beta enzyme, a key player in various biochemical reactions . GSK-3beta is involved in multiple key cell-signaling pathways and has various phosphorylation targets . The inhibitor can attenuate GSK-3beta-mediated tau protein hyperphosphorylation .
Cellular Effects
GSK-3beta inhibitor 11 has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can improve memory deficits and cognitive function in aging mice models .
Molecular Mechanism
The molecular mechanism of GSK-3beta inhibitor 11 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits GSK-3beta, which in turn reduces the phosphorylation of various proteins, thereby altering their function .
Temporal Effects in Laboratory Settings
Over time, GSK-3beta inhibitor 11 exhibits membrane-passive permeability and attenuates GSK-3beta-mediated tau protein hyperphosphorylation . This suggests that the inhibitor’s effects on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of GSK-3beta inhibitor 11 vary with different dosages in animal models . For example, studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function in aging mice models .
Metabolic Pathways
GSK-3beta inhibitor 11 is involved in the metabolic pathways that GSK-3beta regulates . GSK-3beta regulates several biological processes by degrading β-catenin in the ubiquitination pathway through the formation of a complex with Axin protein, adenomatosis coli (APC), protein phosphatase 2A, and casein kinase 1α .
Subcellular Localization
GSK-3beta, the target of GSK-3beta inhibitor 11, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3beta Therefore, it is plausible that GSK-3beta inhibitor 11 may also be found in these subcellular locations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-271413 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of WAY-271413 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The final product is purified using techniques like crystallization or chromatography to ensure it meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
WAY-271413 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
WAY-271413 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase-3 beta and its effects on various chemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of glycogen synthase kinase-3 beta in cell signaling and metabolism.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s disease, diabetes, and cancer due to its ability to modulate glycogen synthase kinase-3 beta activity.
Comparison with Similar Compounds
Similar Compounds
Lithium chloride: Another inhibitor of glycogen synthase kinase-3 beta, commonly used in research and clinical settings.
Tideglusib: A small molecule inhibitor of glycogen synthase kinase-3 beta, investigated for its potential therapeutic applications in neurodegenerative diseases.
Uniqueness
WAY-271413 is unique in its specific chemical structure and its ability to selectively inhibit glycogen synthase kinase-3 beta. This selectivity makes it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapeutic strategies .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPQDIVHUSKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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